![molecular formula C18H20N6OS B2799541 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034205-66-6](/img/structure/B2799541.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
PAK4 Inhibitor
This compound has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4), a member of the serine/threonine protein kinases . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Compounds similar to this have shown significant inhibitory activity against PAK4, with half-maximal inhibitory concentration (IC50) values less than 1 μM .
Anticancer Activity
The compound has demonstrated potent antiproliferative activity against the A549 cell line, a human lung carcinoma cell line . It has been found to inhibit cell cycle distribution, migration, and invasion of this cell line . This suggests potential for further development as an anticancer agent.
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral activity . While the specific antiviral activity of this compound has not been reported, the structural similarity suggests potential in this area.
Anti-inflammatory Activity
Again, indole derivatives have been found to possess anti-inflammatory activity . While specific studies on this compound are not available, the structural similarity suggests potential anti-inflammatory applications.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests potential for the compound to be used in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests potential for the compound to be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This suggests potential for the compound to be used in the treatment of malaria.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes
Mode of Action
It is likely that the compound binds to its target protein and alters its function, leading to changes in cellular processes . The presence of a pyrazole and a benzothiadiazole in the structure suggests that the compound might interact with its targets through hydrogen bonding or π-π stacking interactions .
Biochemical Pathways
Given the potential targets, it is likely that the compound could affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of a piperidine ring and a carboxamide group in the structure suggests that the compound might have good oral bioavailability and could be metabolized by various enzymes in the liver .
Result of Action
Given the potential targets, it is likely that the compound could have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of cell signaling .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the cellular environment
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(12-3-4-14-16(9-12)23-26-22-14)19-13-5-7-24(8-6-13)17-10-15(20-21-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQXYRRLQTXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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